N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride typically involves the reaction of 1,4-diaminobutane with 3-aminopropylamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include amine oxides, reduced amines, and substituted derivatives of the original compound. These products have various applications in organic synthesis and other chemical processes .
Scientific Research Applications
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound plays a role in the regulation of plant growth and development. It is also involved in the control of wood biomass production.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in cell growth and differentiation.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a regulator of polyamine metabolism and is involved in the modulation of gene expression and protein synthesis. The compound’s effects are mediated through its binding to specific receptors and enzymes, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Spermine: A structural isomer of thermospermine, involved in similar biological processes.
Spermidine: A precursor to both spermine and thermospermine, with roles in cellular metabolism and growth.
N1-ethylspermidine: Another related compound with similar chemical properties
Uniqueness
N1-(3-((3-Aminopropyl)amino)propyl)butane-1,4-diamine hydrochloride is unique due to its specific structural configuration, which imparts distinct biological and chemical properties.
Properties
IUPAC Name |
N'-[3-(3-aminopropylamino)propyl]butane-1,4-diamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N4.ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;/h13-14H,1-12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEULGTYYAQBICD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNCCCNCCCN)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H27ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255099-40-1 | |
Record name | 1,4-Butanediamine, N1-[3-[(3-aminopropyl)amino]propyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1255099-40-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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